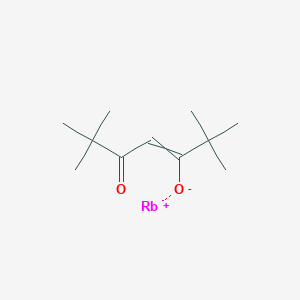
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where rubidium ion (Rb+) is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications, including catalysis and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of rubidium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rubidium salts and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with continuous monitoring of temperature, pH, and concentration .
化学反应分析
Types of Reactions
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rubidium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different rubidium complexes.
Substitution: The ligand can be substituted with other β-diketonates or similar ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields rubidium oxide, while substitution reactions produce various rubidium β-diketonate complexes .
科学研究应用
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other rubidium complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in ion transport and signaling.
Medicine: Explored for its potential therapeutic applications, including as a radiopharmaceutical agent.
Industry: Utilized in material science for the development of advanced materials and coatings.
作用机制
The mechanism of action of Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the coordination of the rubidium ion with the β-diketonate ligand. This coordination stabilizes the rubidium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or ion transport .
相似化合物的比较
Similar Compounds
- Potassium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Sodium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Lithium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Uniqueness
Rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to the specific properties imparted by the rubidium ion. Compared to its potassium, sodium, and lithium counterparts, the rubidium complex exhibits different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science .
属性
分子式 |
C11H19O2Rb |
|---|---|
分子量 |
268.73 g/mol |
IUPAC 名称 |
rubidium(1+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
InChI 键 |
RWNZQYDNGOYIAK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


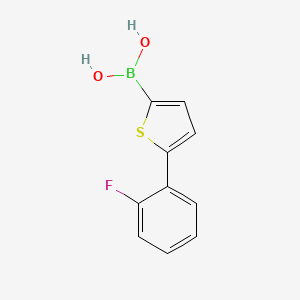
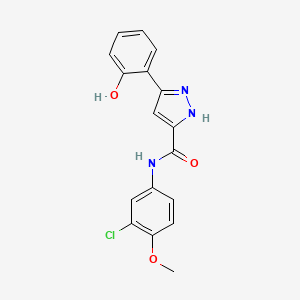
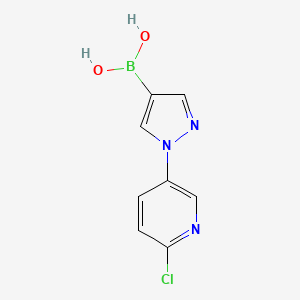
![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)
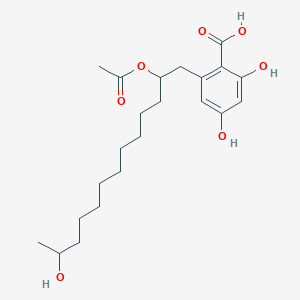
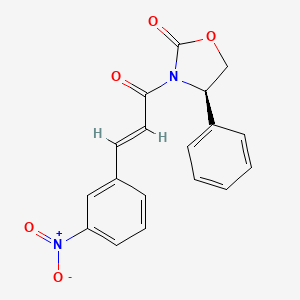
![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate](/img/structure/B14082217.png)
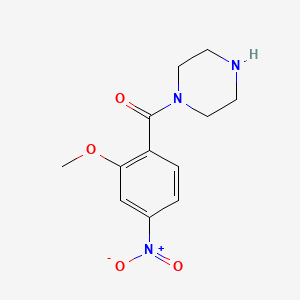
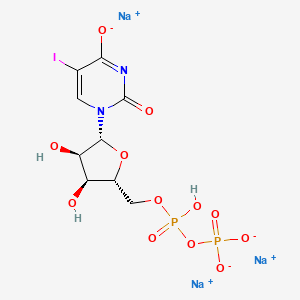
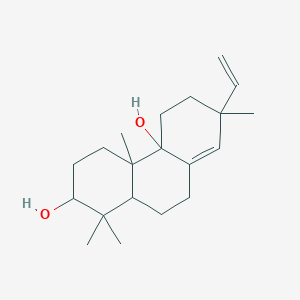
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)
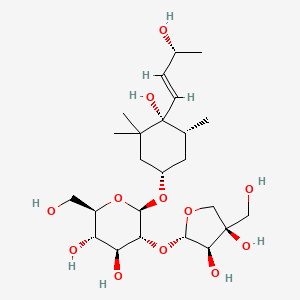

![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
